molecular formula C28H31NO5 B1667532 Bitolterol CAS No. 30392-40-6

Bitolterol

カタログ番号: B1667532
CAS番号: 30392-40-6
分子量: 461.5 g/mol
InChIキー: FZGVEKPRDOIXJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ビトルテロールは、主に気管支拡張薬として使用される合成化合物です。これはコルテロールのプロドラッグであり、体内で活性型に変換されます。 ビトルテロールは作用発現が速いことで知られており、喘息や慢性閉塞性肺疾患(COPD)などの状態における気管支けいれんの緩和に使用されます .

準備方法

ビトルテロールは一連の化学反応によって合成されます。合成経路は通常、コルテロールとp-トルイル酸のエステル化を伴います。反応条件には、通常、エステル化プロセスを促進するために触媒と適切な溶媒を使用することが含まれます。 工業的な製造方法は、高収率と純度を確保するために、制御された条件下での大規模なエステル化反応を含む場合があります .

化学反応の分析

Prodrug Activation via Ester Hydrolysis

Bitolterol’s pharmacological activity depends on enzymatic hydrolysis in the lungs, converting it to the active metabolite colterol (N-t-butylarterenol).

Reaction Mechanism:

  • Substrate : this compound mesylate (3,4-di-p-toluate ester of colterol).

  • Enzymes : Lung esterases cleave the ester bonds at positions 3 and 4 of the catechol ring.

  • Products :

    • Colterol (active β₂-agonist).

    • Two equivalents of p-toluic acid (inactive metabolite).

This compoundEsterasesColterol+2p toluic acid\text{this compound}\xrightarrow{\text{Esterases}}\text{Colterol}+2\,\text{p toluic acid}

Key Data:

ParameterDetailSource
Hydrolysis Site Lung-specific esterase activity
Activation Time 2–5 minutes (rapid onset)
Metabolite Bioactivity 10-fold higher β₂-selectivity vs. parent compound

Stability Profile:

ConditionStability OutcomeSource
Aqueous Solution Stable at pH 4–6; hydrolyzes in alkaline media
Light/Heat Degrades under prolonged UV exposure

Degradation Pathways

This compound undergoes non-enzymatic degradation under extreme conditions:

Primary Pathways:

  • Acidic Hydrolysis :

    • Ester bonds break at low pH, yielding colterol and p-toluic acid prematurely.

  • Oxidation :

    • The catechol moiety in colterol oxidizes to quinone derivatives under oxidative stress.

Degradation Products:

PathwayProductsClinical Impact
AcidicColterol + p-toluic acidReduced shelf life
OxidativeQuinones (inactive)Loss of bronchodilation

Metabolic Excretion

After activation, metabolites are excreted renally:

  • Colterol : Further metabolized via catechol-O-methyltransferase (COMT) to 3-O-methylcolterol.

  • p-Toluic Acid : Conjugated with glucuronic acid and excreted.

Excretion Data:

MetaboliteElimination Half-lifeExcretion RouteSource
Colterol2.5–4 hoursRenal (60%)
p-Toluic acid1–2 hoursRenal (90%)

Chemical Interactions

This compound’s ester groups and mesylate counterion influence compatibility:

Interaction TypeExampleOutcomeSource
Incompatible Agents Strong bases (e.g., NaOH)Accelerated hydrolysis
Compatible Agents TheophyllineNo cardiotoxicity observed

科学的研究の応用

Clinical Applications

  • Bronchodilation in Asthma and COPD
    • Bitolterol has been shown to be effective in both adult and pediatric populations suffering from chronic stable asthma and some cases of COPD. Clinical studies indicate significant improvements in forced expiratory volume (FEV1) following administration .
    • A dose-response study identified an optimal dose of 1.0 mg for nebulized administration, which provided substantial bronchodilation lasting over eight hours without significant adverse effects at this dosage .
  • Exercise-Induced Asthma
    • Research indicates that this compound effectively controls exercise-induced bronchospasm. In a randomized controlled trial comparing this compound with isoproterenol, it was found that this compound significantly reduced the incidence of asthma attacks triggered by exercise .
  • Comparison with Other Bronchodilators
    • This compound has been compared to other beta-2 agonists such as albuterol and metaproterenol. Studies suggest that it provides comparable efficacy with fewer cardiovascular side effects due to its selective action on beta-2 receptors .
    • In a head-to-head trial against isoproterenol, this compound demonstrated superior bronchodilation effects with a more favorable safety profile .

Table 1: Summary of Clinical Trials Involving this compound

Study TypePopulationDosageOutcomeReference
Dose-response studyAsthmatic patients0.5 - 3.0 mgOptimal dose identified as 1.0 mg
Exercise-induced asthma studyPatients with exercise-induced asthma1.0 mgSignificant reduction in bronchospasm
Comparative efficacy trialNon-steroid dependent asthma patients1.0 mg vs 1.5 mg (isoproterenol)Superior bronchodilation with this compound

Safety Profile

This compound has been generally well-tolerated among patients. Adverse effects are typically mild and may include tremors or transient cardiovascular changes in a small percentage of users . Importantly, there is no evidence suggesting cardiotoxicity when used concurrently with theophylline, which is often prescribed for asthma management .

作用機序

ビトルテロールは、β2アドレナリン受容体作動薬として作用することで効果を発揮します。コルテロールに分解されると、気管支平滑筋のβ2アドレナリン受容体に結合します。この結合はアデニル酸シクラーゼの活性化につながり、サイクリックAMP(cAMP)のレベルが上昇します。 cAMPレベルの上昇は、気管支平滑筋の弛緩をもたらし、気管支拡張と気流の改善につながります .

類似の化合物との比較

ビトルテロールは、プロドラッグとしての性質と作用発現の速さから、他の気管支拡張薬とは異なります。類似の化合物には次のようなものがあります。

ビトルテロールの速い作用発現とプロドラッグとしての特徴は、気管支けいれんの迅速な緩和に役立つ選択肢となります .

生物活性

Bitolterol mesylate is a beta-2 adrenergic agonist primarily used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is classified as a prodrug , meaning it is biologically inactive until metabolized into its active form, colterol, through hydrolysis by tissue esterases in the lungs . This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and safety profile.

This compound acts by stimulating beta-2 adrenergic receptors located in the smooth muscle of the bronchial passages. The activation of these receptors leads to smooth muscle relaxation , resulting in the dilation of airways and improved airflow. This mechanism is crucial for alleviating symptoms associated with bronchospasm in conditions like asthma and COPD .

Summary of Clinical Findings

  • Bronchodilation : In a retrospective study involving patients with reversible bronchospasm, this compound demonstrated significant improvements in pulmonary function. After one month of treatment, 93.8% of patients using a metered-dose inhaler reported symptom resolution or improvement .
  • Pulmonary Function Tests : Another study showed that administration of this compound via metered-dose inhaler resulted in an average increase in FEV1 (Forced Expiratory Volume in 1 second) by 10.9%, FVC (Forced Vital Capacity) by 12.1%, and FEF25%-75% (Forced Expiratory Flow) by 34.4% .
  • Comparison with Other Bronchodilators : this compound has been compared with other beta-2 agonists like isoproterenol and albuterol. It exhibited superior bronchodilator activity with fewer side effects, particularly cardiovascular effects, which are often associated with beta-agonists .

Case Studies

Study Population Outcome Key Findings
Retrospective Study24 older patientsImprovement in symptoms93.8% symptom resolution; significant FEV1 improvement
Multicenter StudyNonsteroid-dependent asthma patientsComparison with isoproterenolThis compound had superior efficacy and fewer side effects
Exercise-Induced Asthma Study12 subjectsEfficacy assessmentThis compound effectively reduced exercise-induced bronchoconstriction compared to placebo

Safety Profile

This compound is generally well-tolerated with minimal adverse effects reported. In clinical trials, transient cardiovascular effects were observed in about 5% of patients, but these were not significant enough to outweigh the benefits of bronchodilation . Importantly, no cardiotoxicity was noted when combined with theophylline, another medication used for asthma management .

特性

IUPAC Name

[4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(4-methylbenzoyl)oxyphenyl] 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31NO5/c1-18-6-10-20(11-7-18)26(31)33-24-15-14-22(23(30)17-29-28(3,4)5)16-25(24)34-27(32)21-12-8-19(2)9-13-21/h6-16,23,29-30H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZGVEKPRDOIXJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C(CNC(C)(C)C)O)OC(=O)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30392-41-7 (methanesulfonate salt)
Record name Bitolterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1022683
Record name Bitolterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Bitolterol is an adrenergic beta-2 agonist. Asthma results from a narrowing of the bronchial tubes. This narrowing is caused by muscle spasm and inflammation within the bronchial tubes. Agonism of the beta-2 adrenergic receptors by bitolterol leads to a relaxation of the smooth muscles surrounding these airway tubes which then increases the diameter and ease of air flow through the tubes.
Record name Bitolterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

30392-40-6
Record name Bitolterol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30392-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bitolterol [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030392406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bitolterol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bitolterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1022683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BITOLTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9KY0QXD6LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bitolterol
Reactant of Route 2
Reactant of Route 2
Bitolterol
Reactant of Route 3
Reactant of Route 3
Bitolterol
Reactant of Route 4
Reactant of Route 4
Bitolterol
Reactant of Route 5
Reactant of Route 5
Bitolterol
Reactant of Route 6
Reactant of Route 6
Bitolterol

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。